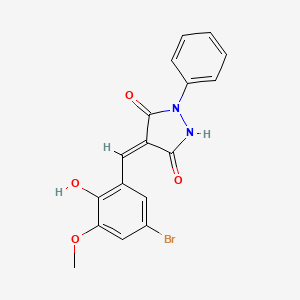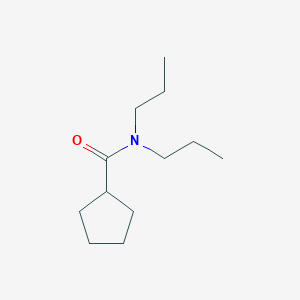
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to inhibition of B-cell activation and proliferation, ultimately resulting in tumor cell death. 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit other kinases, including JAK3 and ITK, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to B-cell receptor stimulation. This suggests that 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide may have potential as an anti-inflammatory agent in addition to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide is its potency and specificity for BTK, which makes it an attractive tool for studying B-cell receptor signaling in vitro and in vivo. However, one limitation of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide is its relatively short half-life, which may require frequent dosing in preclinical models and could limit its clinical utility.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. For example, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of CLL and MCL. Another area of interest is the development of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide as a therapeutic agent for other diseases, such as autoimmune disorders, where B-cell receptor signaling plays a role. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved pharmacokinetic properties and/or increased potency.
Méthodes De Synthèse
The synthesis of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon. The amine is then reacted with morpholine and sulfonyl chloride to form the final product, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide.
Applications De Recherche Scientifique
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a favorable safety profile in preclinical models, with no significant toxicity observed at therapeutic doses.
Propriétés
IUPAC Name |
4-chloro-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-14-12(16)9-2-3-10(13)11(8-9)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSXIAHFGFCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)
![4-{[(2-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6119048.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)

![4-[2-(1,3-benzothiazol-2-yl)carbonohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)